molecular formula C15H8ClF2NO B11838386 5-Chloro-7-(2,4-difluorophenyl)quinolin-8-ol CAS No. 648896-48-4

5-Chloro-7-(2,4-difluorophenyl)quinolin-8-ol

Cat. No.: B11838386
CAS No.: 648896-48-4
M. Wt: 291.68 g/mol
InChI Key: MVYUPXWPLKSHAG-UHFFFAOYSA-N
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Description

5-Chloro-7-(2,4-difluorophenyl)quinolin-8-ol is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique substitution pattern, exhibits interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-(2,4-difluorophenyl)quinolin-8-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-(2,4-difluorophenyl)quinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Chloro-7-(2,4-difluorophenyl)quinolin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-7-(2,4-difluorophenyl)quinolin-8-ol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-7-(2,4-difluorophenyl)quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and difluorophenyl groups enhances its reactivity and potential for diverse applications in medicinal chemistry and material science .

Properties

CAS No.

648896-48-4

Molecular Formula

C15H8ClF2NO

Molecular Weight

291.68 g/mol

IUPAC Name

5-chloro-7-(2,4-difluorophenyl)quinolin-8-ol

InChI

InChI=1S/C15H8ClF2NO/c16-12-7-11(9-4-3-8(17)6-13(9)18)15(20)14-10(12)2-1-5-19-14/h1-7,20H

InChI Key

MVYUPXWPLKSHAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)C3=C(C=C(C=C3)F)F)Cl

Origin of Product

United States

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